molecular formula C10H18O B1472396 2-(2,6-Dimethylphenoxy)aniline CAS No. 38629-93-5

2-(2,6-Dimethylphenoxy)aniline

Cat. No. B1472396
CAS RN: 38629-93-5
M. Wt: 154.25 g/mol
InChI Key: DKJIWXITRCKDOW-UHFFFAOYSA-N
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Description

“2-(2,6-Dimethylphenoxy)aniline” is an organic compound with the molecular formula C14H16NO . It is a crystalline solid with a slightly sweet odor. The IUPAC name for this compound is 2-(2,6-dimethylphenoxy)aniline .


Synthesis Analysis

2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs . The synthesis of this compound involves various classes of reactions and requires a systematic approach . The synthesis process is usually carried out under controlled conditions, and the final product is obtained after several purification steps .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dimethylphenoxy)aniline” can be represented by the InChI code: 1S/C14H15NO/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 . This indicates that the compound consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,6-Dimethylphenoxy)aniline” are complex and require careful analysis. The compound can undergo various types of reactions, including nucleophilic substitution, elimination, and halogenation . The specific reactions that the compound undergoes depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

“2-(2,6-Dimethylphenoxy)aniline” is a crystalline solid with a melting point of 83-84°C . The compound has a molecular weight of 213.28 and is stored at room temperature . It is slightly soluble in water and freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

Degradation by Hydroxyl Radicals

Research has explored the degradation of 2,6-dimethyl-aniline (2,6-DMA), a close relative of 2-(2,6-Dimethylphenoxy)aniline, by hydroxyl radicals using Fenton's reactions. This study determined the second-order rate constants of 2,6-DMA with hydroxyl radicals and identified various by-products of the process, proposing an oxidation pathway for 2,6-DMA degradation (Boonrattanakij, Lu, & Anotai, 2009).

Ligand Substitution in Metal Complexes

Another study focused on the reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with various agents, leading to the creation of NHC metal complexes. This research has implications for fluorescence applications, as some of these complexes exhibited fluorescent properties (Halter, Spielmann, Kanai, & Plenio, 2019).

Polymerization Studies

The polymerization of aniline and its derivatives, including 2,6-dimethyl-aniline, has been studied, examining aspects like the thickness of polymer layers and electronic conductivity. This research is significant for understanding the properties and applications of polymer films derived from such compounds (Hochfeld, Kessel, Schultze, & Thyssen, 1988).

Copper-Catalyzed Oxidative Phenol Coupling

A study on ab initio calculations of 2,6-dimethylphenol and derivatives demonstrated insights into the copper-catalyzed oxidative phenol coupling reaction. This research is crucial for understanding the chemical behavior and reactivity of such compounds in various catalytic processes (Baesjou, Driessen, Challa, & Reedijk, 1997).

Synthesis of Pharmaceutical Precursors

An environmentally friendly synthesis method for a precursor to the drug vortioxetine has been developed using 2-[(2,4-dimethylphenyl)thio]aniline, showcasing the application of such compounds in the pharmaceutical industry (Zisopoulou et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

2-(2,6-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVRHECMNPFEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363707
Record name 2-(2,6-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylphenoxy)aniline

CAS RN

38629-93-5
Record name 2-(2,6-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dimethylphenoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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